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molecular formula C14H15NO4 B1521049 1-Boc-4-carboxyindole CAS No. 848444-79-1

1-Boc-4-carboxyindole

Cat. No. B1521049
M. Wt: 261.27 g/mol
InChI Key: HQSFITLRCKIRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273745B2

Procedure details

The mixture of 4-benzyl 1-tert-butyl 1H-indole-1,4-dicarboxylate (6.37 g) and 10% palladium on carbon (964 mg) in MeOH (95.6 mL) and water (3.2 mL) was hydrogenated at 3.5 atm of hydrogen for 3.5 hours. The resulting mixture was filtered through a bed of celite and the filtrate was evaporated in vacuo. The residue was dissolved in chloroform (100 mL) and the solution was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was triturated with cold MeOH (20 mL) to give 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid (2.90 g) as a colorless crystals. The above filtrate was evaporated in vacuo and the residue was triturated with solvent (n-hexane:EtOAc=5:1, 12 mL) to afford 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid (1.31 g) as colorless crystals.
Name
4-benzyl 1-tert-butyl 1H-indole-1,4-dicarboxylate
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
964 mg
Type
catalyst
Reaction Step One
Name
Quantity
95.6 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12]CC3C=CC=CC=3)=[O:11])[C:4]=2[CH:3]=[CH:2]1.[H][H]>[Pd].CO.O>[C:23]([O:22][C:20]([N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([OH:12])=[O:11])[C:4]=2[CH:3]=[CH:2]1)=[O:21])([CH3:26])([CH3:24])[CH3:25]

Inputs

Step One
Name
4-benzyl 1-tert-butyl 1H-indole-1,4-dicarboxylate
Quantity
6.37 g
Type
reactant
Smiles
N1(C=CC=2C(=CC=CC12)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
964 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
95.6 mL
Type
solvent
Smiles
CO
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cold MeOH (20 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=CC=2C(=CC=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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